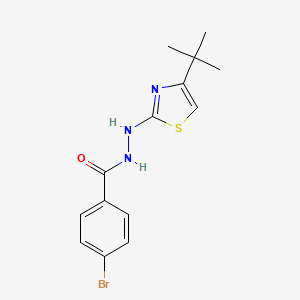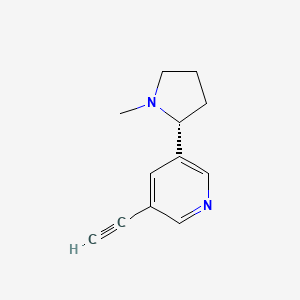![molecular formula C10H10ClN7O B14148210 2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring, an amide group, and a Schiff base linkage
準備方法
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide typically involves multiple steps. The starting material, 5-aminotetrazole, undergoes amination to form 2,5-diaminotetrazole . This intermediate is then reacted with 3-chlorobenzaldehyde under specific conditions to form the Schiff base linkage, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
化学反応の分析
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the Schiff base linkage, potentially forming amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The Schiff base linkage allows the compound to form reversible covalent bonds with these targets, modulating their activity. The tetrazole ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide include other tetrazole derivatives and Schiff bases. For example:
2,5-diaminotetrazole: A precursor in the synthesis of the compound, known for its high nitrogen content and energetic properties.
Schiff bases derived from 3-chlorobenzaldehyde: These compounds share the Schiff base linkage and may have similar reactivity and applications.
The uniqueness of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide lies in its combination of a tetrazole ring and a Schiff base linkage, providing a distinct set of chemical and biological properties.
特性
分子式 |
C10H10ClN7O |
|---|---|
分子量 |
279.68 g/mol |
IUPAC名 |
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H10ClN7O/c11-8-3-1-2-7(4-8)5-13-14-9(19)6-18-16-10(12)15-17-18/h1-5H,6H2,(H2,12,16)(H,14,19)/b13-5+ |
InChIキー |
IHJLSAGNNFGNHK-WLRTZDKTSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CN2N=C(N=N2)N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CN2N=C(N=N2)N |
溶解性 |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
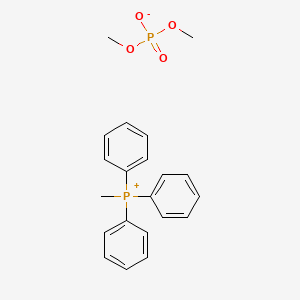

![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
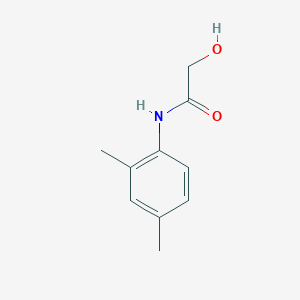
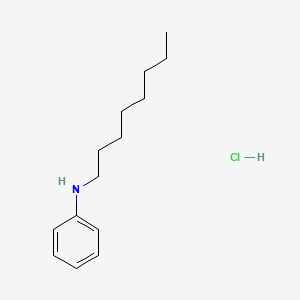
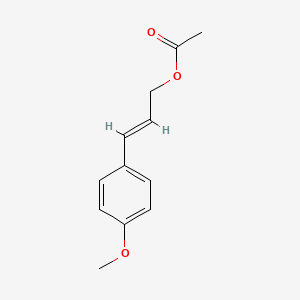
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)
